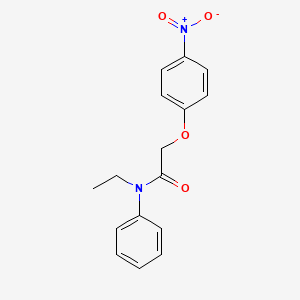![molecular formula C19H16N2O2S B5816742 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid, also known as MPPTB, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biology.
Wissenschaftliche Forschungsanwendungen
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has been studied extensively for its potential applications in medicine and biology. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Wirkmechanismus
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid also inhibits the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects:
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with a variety of diseases, including cancer and neurodegenerative diseases. 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of these targets. However, one limitation of using 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid. One area of focus is the development of more potent and selective inhibitors of COX-2 and HDACs. Another area of focus is the investigation of 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid and its potential applications in medicine and biology.
Synthesemethoden
The synthesis of 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid involves a multi-step process that begins with the reaction of 4-methylbenzyl chloride with potassium thioacetate to form 4-methylthiobenzyl acetate. This intermediate is then reacted with 4-phenyl-6-chloropyrimidine to form 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid. The final product is obtained through purification and isolation techniques.
Eigenschaften
IUPAC Name |
4-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13-11-17(15-5-3-2-4-6-15)21-19(20-13)24-12-14-7-9-16(10-8-14)18(22)23/h2-11H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMFXKLDLDBXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196841 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)

![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)





![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5816748.png)
![5-methyl-3-(4-methylphenyl)-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5816757.png)